molecular formula C11H10N2O4 B13708730 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid

Cat. No.: B13708730
M. Wt: 234.21 g/mol
InChI Key: FPJPVWCQVOCDOM-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid is a chemical compound with the molecular formula C11H10N2O4 It is known for its unique structure, which includes an imidazolidine ring fused with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid typically involves the reaction of 2-chloroacetic acid with a suitable imidazolidine derivative. One common method is the nucleophilic substitution reaction where 2-chloroacetic acid reacts with di(aminocarbonyl) ester to form the intermediate di(chloroacetyl)imine, which is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different imidazolidine derivatives.

Scientific Research Applications

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxo-4,4-diphenyl-imidazolidin-1-yl)acetate
  • (2,4-Dioxoimidazolidin-1-yl)acetic acid
  • (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-

Uniqueness

2-(2,5-Dioxo-4-phenyl-1-imidazolidinyl)acetic Acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

InChI

InChI=1S/C11H10N2O4/c14-8(15)6-13-10(16)9(12-11(13)17)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,17)(H,14,15)

InChI Key

FPJPVWCQVOCDOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

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